molecular formula C15H14N2O2 B6368398 N-cyclopropyl-3-(3-hydroxypyridin-2-yl)benzamide CAS No. 1261892-96-9

N-cyclopropyl-3-(3-hydroxypyridin-2-yl)benzamide

Cat. No.: B6368398
CAS No.: 1261892-96-9
M. Wt: 254.28 g/mol
InChI Key: MSOBBCQZHXRHAL-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-(3-hydroxypyridin-2-yl)benzamide: is a chemical compound known for its unique structure, which includes a cyclopropyl group, a hydroxypyridinyl moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-(3-hydroxypyridin-2-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with cyclopropylamine under appropriate conditions to form N-cyclopropyl-3-aminobenzamide.

    Introduction of the Hydroxypyridinyl Group: The hydroxypyridinyl group is introduced through a coupling reaction between N-cyclopropyl-3-aminobenzamide and 3-hydroxypyridine-2-carboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up without loss of yield or purity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3-(3-hydroxypyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding quinone derivatives.

    Reduction: The benzamide core can be reduced to form amine derivatives.

    Substitution: The hydroxypyridinyl group can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide can be employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-cyclopropyl-3-(3-hydroxypyridin-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-(3-hydroxypyridin-2-yl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in biochemical pathways.

    Pathways Involved: The compound may inhibit or activate specific enzymes, leading to alterations in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-methyl-3-(2-(2-morpholin-4-ylethyl)amino)quinazolin-6-yl)benzamide: Shares the cyclopropyl and benzamide core but differs in the substituents attached to the benzamide ring.

    N-(3-hydroxypyridin-2-yl)benzamide: Lacks the cyclopropyl group but contains the hydroxypyridinyl and benzamide moieties.

Uniqueness

N-cyclopropyl-3-(3-hydroxypyridin-2-yl)benzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-3-(3-hydroxypyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-13-5-2-8-16-14(13)10-3-1-4-11(9-10)15(19)17-12-6-7-12/h1-5,8-9,12,18H,6-7H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOBBCQZHXRHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683131
Record name N-Cyclopropyl-3-(3-hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-96-9
Record name N-Cyclopropyl-3-(3-hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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